Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide
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Overview
Description
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral compound with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide typically involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase . This method provides a practical approach for obtaining enantiomerically pure (1S,2R)-2-aminocyclohexanols, which can then be converted to the desired hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Uniqueness
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Biological Activity
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C9H16BrNO2 and a molecular weight of 252.15 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylate ester, which contributes to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, compounds with similar structures have been shown to exhibit neuroprotective effects by mitigating oxidative stress and promoting neuronal survival.
Interaction Profiles
Research indicates that this compound may interact with:
- Receptors : Modulating neurotransmitter systems.
- Enzymes : Inhibiting or enhancing enzymatic activity related to metabolic pathways.
- Ion Channels : Affecting ion flow across cellular membranes, which is crucial for neuronal signaling.
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotection : Studies suggest that it may protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ .
- Anticancer Properties : Preliminary investigations indicate potential anticancer effects through mechanisms involving reactive oxygen species (ROS) generation, which can lead to apoptosis in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structure Type | Notable Features |
---|---|---|
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | Amino Acid Derivative | Different stereochemistry affecting activity |
Ethyl 2-aminocyclohexanecarboxylate | Amino Acid Ester | Lacks bromide; different reactivity profile |
Ethyl cyclohexanone-2-carboxylate | Ketone and Ester | Contains a ketone functionality; different uses |
The distinct stereochemistry of this compound contributes significantly to its biological activity compared to these similar compounds.
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the compound's role in reducing oxidative stress levels and promoting cell survival pathways .
Anticancer Activity
In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis through ROS-mediated pathways. The findings suggest that further exploration into its structure-activity relationship (SAR) could yield valuable insights into developing new anticancer therapies .
Properties
CAS No. |
683774-09-6 |
---|---|
Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
InChI Key |
NTRWAPNODMIZSE-KZYPOYLOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N.Br |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Br |
Origin of Product |
United States |
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